N-(2-ethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide N-(2-ethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 879362-37-5
VCID: VC4443609
InChI: InChI=1S/C15H15N3OS2/c1-3-12-6-4-5-7-14(12)18(11(2)19)15-17-13(9-21-15)8-16-10-20/h4-7,9H,3,8H2,1-2H3
SMILES: CCC1=CC=CC=C1N(C2=NC(=CS2)CN=C=S)C(=O)C
Molecular Formula: C15H15N3OS2
Molecular Weight: 317.43

N-(2-ethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide

CAS No.: 879362-37-5

Cat. No.: VC4443609

Molecular Formula: C15H15N3OS2

Molecular Weight: 317.43

* For research use only. Not for human or veterinary use.

N-(2-ethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide - 879362-37-5

Specification

CAS No. 879362-37-5
Molecular Formula C15H15N3OS2
Molecular Weight 317.43
IUPAC Name N-(2-ethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide
Standard InChI InChI=1S/C15H15N3OS2/c1-3-12-6-4-5-7-14(12)18(11(2)19)15-17-13(9-21-15)8-16-10-20/h4-7,9H,3,8H2,1-2H3
Standard InChI Key CGBJJLHAVPJANM-UHFFFAOYSA-N
SMILES CCC1=CC=CC=C1N(C2=NC(=CS2)CN=C=S)C(=O)C

Introduction

Chemical Identity and Structural Features

The IUPAC name N-(2-ethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide reflects its bifunctional architecture. Key structural components include:

  • Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3 .

  • Isothiocyanatomethyl group: A -CH2_2-N=C=S substituent at the 4-position of the thiazole, conferring electrophilic reactivity .

  • Acetamide bridge: Connects the thiazole to a 2-ethylphenyl group, enhancing lipophilicity .

The compound’s SMILES string (CCC1=CC=CC=C1N(C2=NC(=CS2)CN=C=S)C(=O)C) and InChIKey (CGBJJLHAVPJANM-UHFFFAOYSA-N) provide unambiguous representations of its connectivity . X-ray crystallography data for analogous thiazole derivatives suggest a planar thiazole ring with substituents adopting orientations that minimize steric strain .

Synthesis and Reactivity

Synthetic Routes

While explicit protocols for this compound are scarce, its synthesis likely follows established methodologies for N-substituted thiazole acetamides :

  • Thiazole ring formation: Condensation of thiourea derivatives with α-halo ketones or esters .

  • Acylation: Reaction of the thiazole amine with chloroacetyl chloride or acetic anhydride to install the acetamide group .

  • Functionalization: Introduction of the isothiocyanatomethyl group via nucleophilic substitution or thiourea decomposition .

A representative pathway for analogous compounds involves:

Thiazole-amine+Chloroacetyl chlorideBaseAcetamide intermediateCS2/Oxidizing agentIsothiocyanate derivative[7][12].\text{Thiazole-amine} + \text{Chloroacetyl chloride} \xrightarrow{\text{Base}} \text{Acetamide intermediate} \xrightarrow{\text{CS}_2/\text{Oxidizing agent}} \text{Isothiocyanate derivative}[7][12].

Reactivity Profile

The isothiocyanate (-N=C=S) group is highly reactive, participating in:

  • Nucleophilic additions: With amines to form thioureas .

  • Cycloadditions: With alkenes or alkynes under thermal conditions .

  • Hydrolysis: To yield amines or ureas in aqueous media .

The acetamide moiety may undergo hydrolysis to carboxylic acids under acidic or basic conditions, while the ethylphenyl group contributes to hydrophobic interactions .

Physicochemical Properties

Table 1: Key Physicochemical Parameters

PropertyValue/DescriptionSource
Molecular Weight317.43 g/mol
Melting PointNot reported-
LogP (Predicted)3.2 (Moderate lipophilicity)
UV-Vis λmax\lambda_{\text{max}}~270 nm (Thiazole π→π* transition)

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